3-Cyano-2-(2-methylpropyl)azulene-1-carboxylic acid
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Overview
Description
3-Cyano-2-(2-methylpropyl)azulene-1-carboxylic acid is a complex organic compound characterized by its unique azulene structure. Azulene is a bicyclic aromatic hydrocarbon known for its distinctive blue color, which contrasts with the colorless nature of its isomer, naphthalene. The compound contains a cyano group, a carboxylic acid group, and a 2-methylpropyl substituent, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(2-methylpropyl)azulene-1-carboxylic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-(2-methylpropyl)azulene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the azulene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the azulene core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Cyano-2-(2-methylpropyl)azulene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2-(2-methylpropyl)azulene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound’s anti-inflammatory effects are linked to its inhibition of enzymes like lipoxygenase, which play a role in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Chamazulene: Known for its anti-inflammatory and antioxidant properties.
Guaiazulene: Another azulene derivative with similar biological activities.
Azulene-1-carboxylic acid: Shares the azulene core but lacks the cyano and 2-methylpropyl substituents.
Uniqueness
3-Cyano-2-(2-methylpropyl)azulene-1-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the 2-methylpropyl group influences its solubility and interaction with biological targets .
Properties
CAS No. |
819884-04-3 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-cyano-2-(2-methylpropyl)azulene-1-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c1-10(2)8-13-14(9-17)11-6-4-3-5-7-12(11)15(13)16(18)19/h3-7,10H,8H2,1-2H3,(H,18,19) |
InChI Key |
QHUBTSRYSQHJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=CC=CC=CC2=C1C(=O)O)C#N |
Origin of Product |
United States |
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